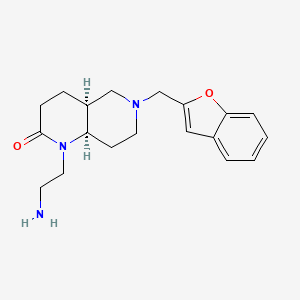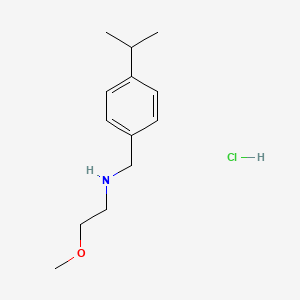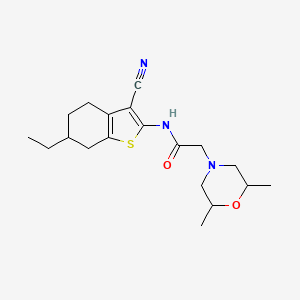![molecular formula C19H21NO3S B5300542 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline](/img/structure/B5300542.png)
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline, also known as BMSPI, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.
Applications De Recherche Scientifique
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of the enzyme glycogen synthase kinase-3β (GSK-3β). Additionally, 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline has been found to have neuroprotective effects by modulating the activity of the N-methyl-D-aspartate (NMDA) receptor.
Mécanisme D'action
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline exerts its therapeutic effects by inhibiting the activity of GSK-3β, which is a key regulator of various cellular processes such as glycogen metabolism, gene expression, and apoptosis. By inhibiting GSK-3β, 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline can reduce the levels of pro-inflammatory cytokines and promote cell survival. Additionally, 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline modulates the activity of the NMDA receptor, which is involved in synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects
Studies have shown that 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. Additionally, 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline has been found to promote cell survival and reduce apoptosis in various cell types. In terms of neurological effects, 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline has been shown to improve learning and memory processes in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline is its high yield and purity in the synthesis process, which makes it suitable for large-scale experiments. Additionally, 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline has been found to have low toxicity and good solubility in water, which makes it suitable for in vivo studies. However, one limitation of 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline is its limited stability in solution, which requires careful storage and handling conditions.
Orientations Futures
For 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline research include investigating its therapeutic potential in other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and anti-cancer effects. Finally, the development of more stable analogs of 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline could potentially improve its therapeutic efficacy and reduce its limitations in lab experiments.
Conclusion
In conclusion, 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline is a synthetic compound that has shown promising therapeutic potential in various diseases. Its mechanism of action involves the inhibition of GSK-3β and modulation of the NMDA receptor. While it has advantages in terms of synthesis and low toxicity, it also has limitations in terms of stability. Future research directions include investigating its potential in other diseases and developing more stable analogs.
Méthodes De Synthèse
1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline can be synthesized through a multi-step process that involves the reaction of 2-methylindoline with benzylsulfonyl chloride and subsequent reaction with 3-bromopropionyl chloride. The resulting product is then purified through column chromatography to obtain 1-[3-(benzylsulfonyl)propanoyl]-2-methylindoline in high yield and purity.
Propriétés
IUPAC Name |
3-benzylsulfonyl-1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-15-13-17-9-5-6-10-18(17)20(15)19(21)11-12-24(22,23)14-16-7-3-2-4-8-16/h2-10,15H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWPZCMWLHSSECL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-bromo-2-pyridinyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300461.png)
![1-methyl-N-{4-[(methylamino)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide](/img/structure/B5300470.png)
![(3S*,5R*)-1-(3,3-dimethylbutanoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5300487.png)
![N-[4-(allyloxy)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5300494.png)
![(3S*,4S*)-1-[(5-propyl-1,3,4-oxadiazol-2-yl)carbonyl]piperidine-3,4-diol](/img/structure/B5300502.png)
![5-methyl-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5300507.png)


![4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5300526.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300531.png)

![N-(5-chloro-2-pyridinyl)-2-{[5-ethyl-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5300551.png)
![(3S)-1-[7-(3-furoyl)-2-methyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]pyrrolidin-3-ol](/img/structure/B5300561.png)
![(1R*,2S*)-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)-2-propylcyclopropanecarboxamide](/img/structure/B5300562.png)